Biarylpyrazoles, particularly those with structures similar to SR141716A [N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide], represent a significant class of compounds extensively researched for their potential therapeutic benefits. These compounds exhibit high affinity for the cannabinoid type 1 receptor (CB1), primarily found in the central nervous system, making them promising candidates for addressing conditions related to appetite, metabolism, and pain. [, , , , , , , , , , , , , ]
Biarylpyrazole antagonists are believed to act primarily by binding to the CB1 receptor, preventing the binding and signaling of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). [, , , , , , , , , , , , , ] This antagonistic action disrupts the endocannabinoid system's influence on various physiological processes, including appetite, metabolism, and pain perception.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: